(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCAYCUVBGFTP-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are then coupled together using a suitable coupling reagent, such as a palladium catalyst.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(Pyrimidin-4-yl)piperidin-3-amine: The non-salt form of the compound.
4-(Piperidin-3-yl)pyrimidine: A structural isomer with a different arrangement of the pyrimidine and piperidine rings.
Uniqueness
(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and biological activity. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various research applications.
Biological Activity
(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 1-position by a pyrimidine moiety at the 4-position, with an amino group at the 3-position. Its molecular formula is with a molecular weight of approximately 251.16 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is critical for biological assays and potential therapeutic applications.
This compound acts primarily as an agonist for G protein-coupled receptors (GPCRs), influencing various metabolic pathways, particularly those related to insulin release and glucose homeostasis. This interaction is particularly relevant in the context of metabolic disorders such as type 2 diabetes .
Key Mechanisms:
- GPCR Agonism : Modulates signaling pathways associated with metabolic regulation.
- Enzyme Interaction : Potentially inhibits specific enzymes involved in metabolic processes, as evidenced by its structural similarity to known enzyme inhibitors .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine can significantly impact its biological activity. The following table summarizes key findings from SAR studies:
In Vitro Studies
In vitro studies indicate that this compound exhibits potent activity as a GPCR agonist. Its ability to modulate insulin secretion has been highlighted in several studies, making it a candidate for further exploration in diabetes treatment .
In Vivo Studies
Preclinical studies have shown that this compound can effectively alter metabolic markers in animal models. For instance, administration of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine resulted in significant changes in glucose tolerance tests, indicating its potential role in managing blood sugar levels.
Case Studies
- Diabetes Research : A study explored the effects of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine on glucose metabolism in diabetic mouse models. Results indicated that treatment improved insulin sensitivity and reduced hyperglycemia, supporting its role as a therapeutic agent for diabetes management .
- Cancer Applications : Another investigation focused on the compound's inhibitory effects on specific kinases involved in cancer progression. The findings suggested that (S)-1-(Pyrimidin-4-yl)piperidin-3-amines could serve as lead compounds for developing targeted cancer therapies due to their selective inhibition properties against key growth factor receptors .
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry and proton environments, particularly the pyrimidinyl and piperidinyl moieties.
-
High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose- or cellulose-based) to confirm enantiomeric purity, with mobile phases optimized for polar dihydrochloride salts .
-
Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight (e.g., m/z for [M+H] and [M+2H] ions).
-
X-ray Crystallography : For unambiguous stereochemical assignment, use SHELXL for refinement (with high-resolution data) and validate hydrogen bonding networks involving the dihydrochloride counterions .
Table 1 : Typical Analytical Parameters
Technique Key Parameters Expected Observations -NMR (DO) δ 8.5–9.0 (pyrimidine H), 3.5–4.5 (piperidine H) Distinct splitting for (S)-enantiomer Chiral HPLC Retention time: 8–12 min (varies with column) Single peak for enantiopure compound
Q. What precautions are critical for safe handling and storage of this compound?
- Handling :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. If inhaled, move to fresh air and seek medical attention .
- Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the pyrimidine ring .
- Storage :
- Store in airtight, light-resistant containers at 2–8°C. The dihydrochloride form is hygroscopic; desiccants (silica gel) are recommended .
Q. How does the dihydrochloride salt form influence solubility and stability?
- Solubility : Enhances water solubility (>50 mg/mL in HO) compared to the free base, facilitating biological assays.
- Stability :
- Degrades under prolonged exposure to humidity or heat (>40°C), releasing HCl gas. Monitor pH in aqueous solutions (target pH 3–4) .
- Decomposition products may include pyrimidine derivatives and piperidine analogs; track via TLC or HPLC .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) of the (S)-enantiomer?
- Methodology :
-
Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
-
Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination steps.
-
Process Monitoring : Track ee via polarimetry or chiral HPLC after each synthetic step .
Table 2 : Optimization Parameters
Parameter Impact on ee Catalyst loading (0.5–2 mol%) Higher loadings reduce racemization Temperature (<0°C) Suppresses thermal epimerization
Q. What strategies resolve conflicting crystallographic data during structural determination?
- Methodology :
- Data Cross-Validation : Compare SHELXL-refined structures with DFT-calculated bond lengths/angles .
- Twinned Data Analysis : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Hydrogen Placement : Validate H positions via difference Fourier maps and restrain geometry during refinement.
Q. Which in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?
- Methodology :
- Kinase Inhibition Assays : Use TR-FRET-based kits (e.g., LanthaScreen) to measure IC values against target kinases (e.g., JAK2, EGFR).
- Cellular Uptake Studies : Radiolabel the compound with or to quantify intracellular accumulation .
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
